molecular formula C7H15N5 B11772692 N'-carbamimidoylpiperidine-1-carboximidamide

N'-carbamimidoylpiperidine-1-carboximidamide

Cat. No.: B11772692
M. Wt: 169.23 g/mol
InChI Key: AWRTYWUCRPIUMW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’-carbamimidoylpiperidine-1-carboximidamide involves specific synthetic routes and reaction conditions. One common method includes the reaction of piperidine with cyanamide under controlled conditions to form the desired compound . Industrial production methods may vary, but they generally involve similar reaction pathways with optimized conditions for large-scale production.

Chemical Reactions Analysis

N’-carbamimidoylpiperidine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-carbamimidoylpiperidine-1-carboximidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-carbamimidoylpiperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of kinases such as EGFR, BRAF, and CDK2, leading to antiproliferative effects on cancer cells . The compound’s ability to bind to these targets and interfere with their signaling pathways is crucial for its biological activity.

Comparison with Similar Compounds

N’-carbamimidoylpiperidine-1-carboximidamide can be compared with other similar compounds, such as:

The uniqueness of N’-carbamimidoylpiperidine-1-carboximidamide lies in its specific molecular structure and its ability to target multiple kinases effectively.

Properties

IUPAC Name

N'-carbamimidoylpiperidine-1-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N5/c8-6(9)11-7(10)12-4-2-1-3-5-12/h1-5H2,(H5,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRTYWUCRPIUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=NC(=N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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